Journal Name:Russian Journal of Bioorganic Chemistry
Journal ISSN:1068-1620
IF:1.254
Journal Website:http://link.springer.com/journal/11171
Year of Origin:1993
Publisher:Pleiades Publishing
Number of Articles Per Year:105
Publishing Cycle:Bimonthly
OA or Not:Not
Coenzyme biosynthesis: enzyme mechanism, structure and inhibition†
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2007-08-28 , DOI: 10.1039/B703108B
Covering: 1997 to 2007 This review highlights five key reactions in vitamin biosynthesis and in particular focuses on their mechanisms and inhibition and insights from structural studies. Each of the enzymes has the potential to be a target for novel antimicrobial agents.
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Chemical labeling strategies for small molecule natural product detection and isolation†
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2021-02-25 , DOI: 10.1039/D0NP00034E
Covering: Up to 2020. It is widely accepted that small molecule natural products (NPs) evolved to carry out a particular ecological function and that these finely-tuned molecules can sometimes be appropriated for the treatment of disease in humans. Unfortunately, for the natural products chemist, NPs did not evolve to possess favorable physicochemical properties needed for HPLC-MS analysis. The process known as derivatization, whereby an NP in a complex mixture is decorated with a nonnatural moiety using a derivatizing agent (DA), arose from this sad state of affairs. Here, NPs are freed from the limitations of natural functionality and endowed, usually with some degree of chemoselectivity, with additional structural features that make HPLC-MS analysis more informative. DAs that selectively label amines, carboxylic acids, alcohols, phenols, thiols, ketones, and aldehydes, terminal alkynes, electrophiles, conjugated alkenes, and isocyanides have been developed and will be discussed here in detail. Although usually employed for targeted metabolomics, chemical labeling strategies have been effectively applied to uncharacterized NP extracts and may play an increasing role in the detection and isolation of certain classes of NPs in the future.
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Chemo- and bioinformatics resources for in silico drug discovery from medicinal plants beyond their traditional use: a critical review†
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2014-07-22 , DOI: 10.1039/C4NP00068D
Covering: up to 2014 In silico approaches have been widely recognised to be useful for drug discovery. Here, we consider the significance of available databases of medicinal plants and chemo- and bioinformatics tools for in silico drug discovery beyond the traditional use of folk medicines. This review contains a practical example of the application of combined chemo- and bioinformatics methods to study pleiotropic therapeutic effects (known and novel) of 50 medicinal plants from Traditional Indian Medicine.
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Chemistry of the pheromones of mealybug and scale insects
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2015-03-20 , DOI: 10.1039/C4NP00143E
Covering: 1979 to 2014 This article comprehensively reviews the syntheses of all known sex pheromones of scales and mealybugs, describes how they were identified, and how the synthetic pheromones are used in insect management.
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Ciguatoxin: developing the methodology for total synthesis†
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2010-06-30 , DOI: 10.1039/B919467N
Covering: up to 2009 The ciguatoxins are sodium channel toxins from the marine dinoflagellate Gambierdiscus toxicus, isolated in 1984. In this review, we summarize the principal concepts and recently developed methodologies for the synthesis of the ciguatoxins, including C–C bond formation by silylacetylene and cobalt-mediated cyclization.
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Comparative mass spectrometry-based metabolomics strategies for the investigation of microbial secondary metabolites
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2016-09-07 , DOI: 10.1039/C6NP00048G
Covering: 2000 to 2016 The labor-intensive process of microbial natural product discovery is contingent upon identifying discrete secondary metabolites of interest within complex biological extracts, which contain inventories of all extractable small molecules produced by an organism or consortium. Historically, compound isolation prioritization has been driven by observed biological activity and/or relative metabolite abundance and followed by dereplication via accurate mass analysis. Decades of discovery using variants of these methods has generated the natural pharmacopeia but also contributes to recent high rediscovery rates. However, genomic sequencing reveals substantial untapped potential in previously mined organisms, and can provide useful prescience of potentially new secondary metabolites that ultimately enables isolation. Recently, advances in comparative metabolomics analyses have been coupled to secondary metabolic predictions to accelerate bioactivity and abundance-independent discovery work flows. In this review we will discuss the various analytical and computational techniques that enable MS-based metabolomic applications to natural product discovery and discuss the future prospects for comparative metabolomics in natural product discovery.
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Contact chemosensation of phytochemicals by insect herbivores
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2017-05-09 , DOI: 10.1039/C7NP00002B
Contact chemosensation, or tasting, is a complex process governed by nonvolatile phytochemicals that tell host-seeking insects whether they should accept or reject a plant. During this process, insect gustatory receptors (GRs) contribute to deciphering a host plant's metabolic code. GRs recognise many different classes of nonvolatile compounds; some GRs are likely to be narrowly tuned and others, broadly tuned. Although primary and/or secondary plant metabolites influence the insect's feeding choice, their decoding by GRs is challenging, because metabolites in planta occur in complex mixtures that have additive or inhibitory effects; in diverse forms composed of structurally unrelated molecules; and at different concentrations depending on the plant species, its tissue and developmental stage. Future studies of the mechanism of insect herbivore GRs will benefit from functional characterisation taking into account the spatio-temporal dynamics and diversity of the plant's metabolome. Metabolic information, in turn, will help to elucidate the impact of single ligands and complex natural mixtures on the insect's feeding choice.
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Contents
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/B600889P
The first page of this article is displayed as the abstract.
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Contents
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/C005112H
The first page of this article is displayed as the abstract.
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Contents list
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/C1NP90029C
The first page of this article is displayed as the abstract.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.60 19 Science Citation Index Expanded Not
Submission Guidelines
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http://www.springer.com/journal/11171/submission